molecular formula C7H4BrClN2O3S B14797985 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B14797985
M. Wt: 311.54 g/mol
InChI Key: NLSCOLXLJLZEIM-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrolysis of 1,3-dioxolanes under acidic conditions, followed by cyclization with hydrazine monohydrate . The reaction conditions are usually mild and neutral, ensuring high yields and compliance with green chemistry protocols .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods focus on achieving high purity and yield while minimizing environmental impact. The use of homogeneous catalysts and aqueous media is common in industrial settings to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine monohydrate, hydrogen peroxide, sodium borohydride, and various halogens. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide, which are well-known diuretic and antihypertensive agents .

Uniqueness

What sets 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide apart is its unique combination of functional groups, which confer a distinct set of pharmacological activities. The presence of both bromine and chlorine atoms, along with the hydroxyl group, enhances its reactivity and potential as a versatile pharmacophore .

Properties

Molecular Formula

C7H4BrClN2O3S

Molecular Weight

311.54 g/mol

IUPAC Name

3-bromo-7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol

InChI

InChI=1S/C7H4BrClN2O3S/c8-7-10-6-4(12)1-3(9)2-5(6)15(13,14)11-7/h1-2,12H,(H,10,11)

InChI Key

NLSCOLXLJLZEIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)NC(=NS2(=O)=O)Br)Cl

Origin of Product

United States

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